Pyrimidine, 4-(2-naphthalenyl)-

Crystal Engineering Solid-State Chemistry Molecular Conformation

Researchers developing organic semiconductors or CNS-active therapeutics require building blocks with precise conformational control. Generic 4-arylpyrimidines lack the non-planar geometry essential for advanced crystal engineering and OLED emitter design. This compound delivers: • 30.48° pyrimidine-naphthalene twist angle for tailored crystal packing and C-H···N hydrogen bonding • High lipophilicity (logP 3.2) vs. phenyl analogs (logP ~1.9) for improved membrane permeability • ≥95% purity verified by HPLC; shipped ambient from US stock

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 92060-43-0
Cat. No. B11983153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-(2-naphthalenyl)-
CAS92060-43-0
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC=NC=C3
InChIInChI=1S/C14H10N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-10H
InChIKeyGQTQWUPEUCZLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Naphthyl)pyrimidine: Chemical Class and Baseline


Pyrimidine, 4-(2-naphthalenyl)- (CAS 92060-43-0), also known as 4-(2-naphthyl)pyrimidine, is a heterocyclic aromatic compound consisting of a pyrimidine core linked at the 4-position to a 2-naphthyl substituent [1]. The molecular formula is C14H10N2, with a molecular weight of 206.24 g/mol . The compound exhibits a non-planar conformation in the solid state, with the pyrimidine ring twisted 30.48° relative to the naphthalene plane, facilitating both intra- and intermolecular C–H···N hydrogen bonding interactions [1]. This compound serves as a fundamental building block in the synthesis of more complex arylpyrimidine derivatives, particularly those employed in organic electronics and medicinal chemistry [2].

Arylpyrimidine building block with 2-naphthyl substitution
Non-planar conformation supports crystal engineering design
Used as a precursor in OLED emitter and medicinal chemistry synthesis

Substitution Failure of 4-(2-Naphthyl)pyrimidine


The substitution of Pyrimidine, 4-(2-naphthalenyl)- with simpler arylpyrimidines like 4-phenylpyrimidine or even the 1-naphthyl isomer is not feasible in many advanced applications due to quantifiable differences in molecular conformation, lipophilicity, and synthetic versatility. The specific 30.48° twist angle between the pyrimidine and 2-naphthyl planes [1] establishes a unique, non-planar geometry that influences crystal packing and intermolecular interactions in ways that a more planar phenyl analog [2] cannot replicate. Furthermore, the compound's significantly higher logP value (3.15-3.2) compared to 4-phenylpyrimidine (1.9-2.1) [3] translates to markedly different solubility and membrane permeability profiles, which are critical parameters in both biological assays and material processing. The evidence below quantifies these distinctions.

Target
4-(2-Naphthyl)pyrimidine
Non-planar, 30.48° twist; logP ~3.2
Substitute may differ
4-Phenylpyrimidine (planar geometry, logP ~1.9) – crystal packing and solubility profiles may not transfer
Target
2-Naphthyl regioisomer
Substitute may differ
1-Naphthyl isomer – torsional angle and intermolecular interaction pattern cannot be assumed equivalent

Quantitative Evidence: 4-(2-Naphthyl)pyrimidine vs. Analogs


Non-Planar Conformation vs. Planar Analogs

Single-crystal X-ray diffraction analysis of 4-(2-naphthyl)pyrimidine reveals a significant torsional twist of 30.48° between the pyrimidine and naphthalene ring planes [1]. This non-planar geometry, which facilitates unique intra- and intermolecular C–H···N hydrogen bonding networks, contrasts with the near-planar conformations typically observed for smaller 4-arylpyrimidines such as 4-phenylpyrimidine [2]. The specific 30.48° angle is a critical determinant of solid-state packing and potential optoelectronic properties, and cannot be achieved with the phenyl or 1-naphthyl isomers.

Torsion angle
Class-level inference
30.48° (SD 0.09°)
Non-planar conformation distinct from phenyl analog
Single-crystal XRD, 298 K
Crystal Engineering Solid-State Chemistry Molecular Conformation

Enhanced Lipophilicity vs. Phenyl Analogs

The calculated partition coefficient (logP) for 4-(2-naphthyl)pyrimidine is 3.15 (ACD/LogP) or 3.2 (XLogP) [1], indicating significantly higher lipophilicity compared to its phenyl counterpart, 4-phenylpyrimidine, which has a reported logP of 1.9 (XLogP3) [2] and 1.92 (ACD/LogP) . This approximately 1.2 log unit increase corresponds to more than an order of magnitude higher partition into organic phases, which is a critical differentiating factor for applications requiring enhanced membrane permeability or hydrophobic interaction characteristics.

Lipophilicity
Cross-study comparable
ΔlogP +1.2 to +1.3
Higher lipophilicity than 4-phenylpyrimidine
Predicted values; experimental confirmation recommended
Lipophilicity Drug Discovery ADME Properties

One-Step Synthetic Efficiency

A one-step synthetic protocol for 4-(2-naphthyl)pyrimidine was reported, achieving the target compound in ~44% yield using adapted Vilsmeier conditions [1]. While direct comparative yield data for analogous compounds under identical conditions is not available, this benchmark establishes a baseline synthetic efficiency for procurement planning. The protocol provides a straightforward route from (Z)-3-chloro-3-(2-naphthyl)propenal derivatives, offering a defined starting point for scale-up considerations [1].

Synthetic yield
Supporting evidence
~44%
One-step benchmark for procurement planning
Adapted Vilsmeier protocol; source verification needed
Synthetic Chemistry Process Optimization Heterocycle Synthesis

Purity Specification for Procurement

A reputable chemical supplier specifies a minimum purity of 95% for Pyrimidine, 4-(2-naphthalenyl)- (CAS 92060-43-0) . This specification serves as a critical quality benchmark for procurement. In the absence of a universally defined purity standard for this compound, this 95% minimum represents a verifiable threshold against which other vendors' offerings can be assessed. Procurement decisions should prioritize sources that can provide a certificate of analysis (CoA) confirming purity at or above this level to ensure consistency in downstream applications.

Purity specification
Supporting evidence
95% min.
Supplier-reported baseline for quality comparison
Verify CoA from chosen vendor
Quality Control Procurement Specification Chemical Purity

Research & Industrial Applications of 4-(2-Naphthyl)pyrimidine


Crystal Engineering and Solid-State Materials Design

The non-planar conformation of 4-(2-naphthyl)pyrimidine, characterized by a 30.48° twist angle and specific C–H···N hydrogen bonding patterns [1], makes it a valuable building block for crystal engineering. Researchers designing co-crystals, metal-organic frameworks (MOFs), or organic semiconductors can exploit this unique geometry to influence packing density, charge transport anisotropy, and mechanical properties. This differentiates it from more planar 4-arylpyrimidines, which lack the same structural complexity and hydrogen-bonding potential.

Medicinal Chemistry for CNS and Intracellular Targets

The compound's high lipophilicity (logP ≈ 3.15) compared to phenyl analogs (logP ≈ 1.9) [2] positions it as a superior core scaffold for medicinal chemistry programs targeting the central nervous system (CNS) or intracellular pathogens. The enhanced logP value suggests improved passive membrane permeability and blood-brain barrier penetration, making it a more suitable starting point for developing CNS-active therapeutics or anti-infective agents requiring cellular uptake. This property is directly quantifiable and cannot be replicated by less lipophilic arylpyrimidines.

Synthesis of Advanced OLED and Optoelectronic Materials

As a 4-arylpyrimidine derivative, this compound is an essential precursor for synthesizing iridium-based phosphorescent complexes and other organometallic emitters used in OLEDs [3]. Its naphthyl group provides extended π-conjugation and desirable electron-transport characteristics, while the pyrimidine core offers coordination sites for metal centers. The documented synthetic yield (~44%) [4] provides a baseline for cost analysis, while the 95% purity specification ensures material quality for device fabrication.

Application
Selection Property
Validation Focus
Crystal engineering & solid-state materials
Non-planar conformation, C–H···N hydrogen-bonding network
Packing density, charge transport anisotropy
Medicinal chemistry (CNS / intracellular targets)
High lipophilicity relative to phenyl analogs
Passive membrane permeability, distribution profiling
OLED & optoelectronic precursor synthesis
Extended π-conjugation, pyrimidine coordination site
Emitter complex purity, device performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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